Methyl 2-(6-Bromopyridin-3-yloxy)acetate
Description
Methyl 2-(6-Bromopyridin-3-yloxy)acetate is a brominated pyridine derivative featuring an acetoxy group at the 3-position of the pyridine ring. This compound is structurally characterized by a methyl ester group linked via an oxygen atom to the pyridine core, with a bromine substituent at the 6-position.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 2-(6-bromopyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C8H8BrNO3/c1-12-8(11)5-13-6-2-3-7(9)10-4-6/h2-4H,5H2,1H3 |
InChI Key |
RZPIKJMCFVUNDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-Bromopyridin-3-yloxy)acetate typically involves the reaction of 6-bromopyridin-3-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-Bromopyridin-3-yloxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products are pyridine N-oxides.
Reduction Reactions: Products are alcohol derivatives of the original ester.
Scientific Research Applications
Methyl 2-(6-Bromopyridin-3-yloxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(6-Bromopyridin-3-yloxy)acetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- The tetrazole core in introduces nitrogen-rich coordination sites, enabling metal-binding capabilities for MOF synthesis. The pyrimidine core in offers a larger heterocyclic system with sulfur-based substituents, which may influence redox properties and solubility.
- Substituent Effects: The 6-bromo group in the target compound contrasts with the 2-hydroxyphenyl group in , which participates in intramolecular O–H⋯N hydrogen bonding. This interaction stabilizes the tetrazole-based structure but is absent in the bromopyridine analog.
Reactivity Trends:
- The bromine in the target compound may enable Suzuki-Miyaura or Ullmann couplings, whereas the tetrazole in is more suited for coordination chemistry (e.g., MOF construction).
- The thio group in could participate in thiol-ene click reactions, a pathway unavailable to oxygen-based esters.
Crystallographic and Supramolecular Features
- Target Compound: No direct crystallographic data is available, but its pyridine core may exhibit π-π stacking similar to .
- Tetrazole-Based Analog : Exhibits intramolecular O–H⋯N hydrogen bonding and intermolecular C–H⋯O interactions, forming antiparallel dimers via offset π-π stacking .
- Pyrimidine-Based Analog : Structural details are unspecified, but sulfur atoms may engage in weaker van der Waals interactions compared to oxygen or nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
